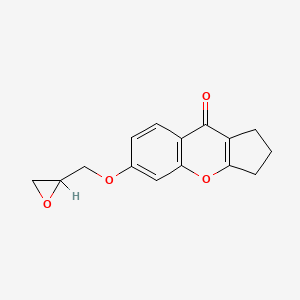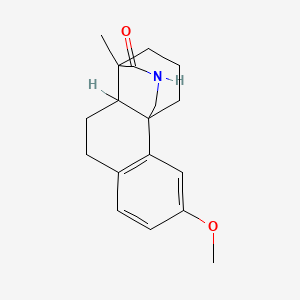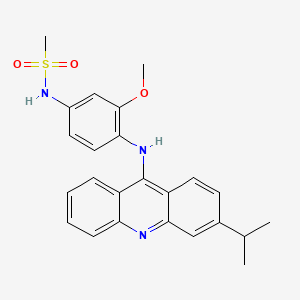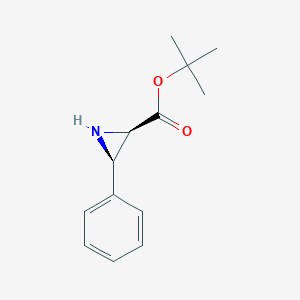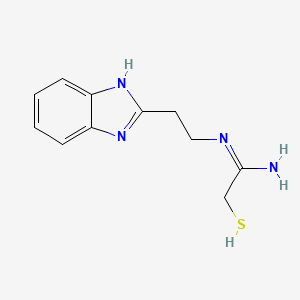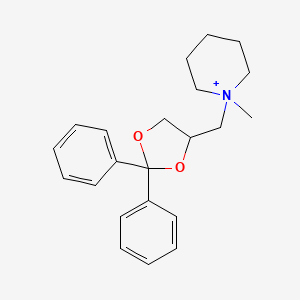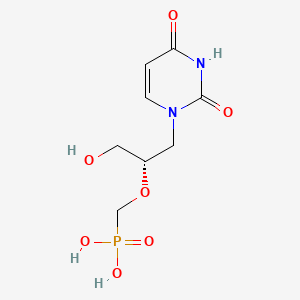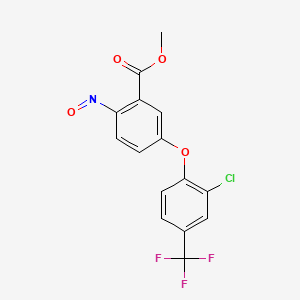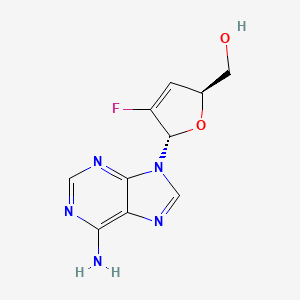
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine is a synthetic nucleoside analog. This compound has garnered significant attention due to its potential applications in antiviral therapies, particularly against HIV and other viral infections. Its unique structure, which includes a fluorine atom and a dideoxy configuration, contributes to its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves several steps. One common method includes the stereospecific hydrogenation of 9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-enofuranosyl)adenine or its derivatives . This process ensures the correct stereochemistry and incorporation of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to achieve the desired stereochemistry and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions are often employed to convert the compound into its active form.
Substitution: Halogenation and other substitution reactions can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully deoxygenated analogs.
Applications De Recherche Scientifique
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Medicine: It has shown promise as an antiviral agent, particularly against HIV.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively halting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: A related compound with potential antiviral activity.
Uniqueness
What sets 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine apart is its specific stereochemistry and the presence of the fluorine atom, which enhances its stability and biological activity. This makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
405238-78-0 |
|---|---|
Formule moléculaire |
C10H10FN5O2 |
Poids moléculaire |
251.22 g/mol |
Nom IUPAC |
[(2S,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10-/m0/s1 |
Clé InChI |
YSLULYDQVQFWMU-RRAGMBSWSA-N |
SMILES isomérique |
C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
SMILES canonique |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


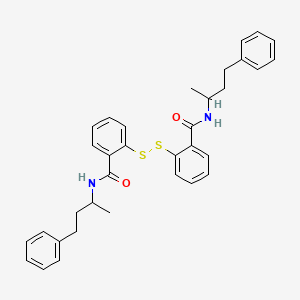
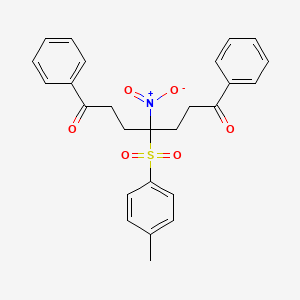
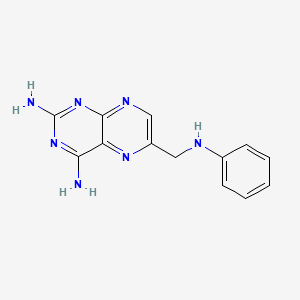
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
